Trinonyl phosphate

Description

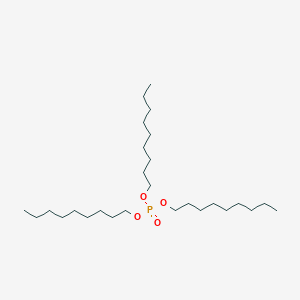

Structure

2D Structure

Properties

IUPAC Name |

trinonyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57O4P/c1-4-7-10-13-16-19-22-25-29-32(28,30-26-23-20-17-14-11-8-5-2)31-27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPCDOGRWDSSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOP(=O)(OCCCCCCCCC)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073998 | |

| Record name | Trinonyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13018-37-6 | |

| Record name | Trinonyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13018-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, trinonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinonyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Reaction Mechanisms of Trinonyl Phosphate

Esterification Processes of Phosphoric Acid with Nonyl Alcohol

The direct esterification of phosphoric acid with nonyl alcohol represents one pathway for the synthesis of trinonyl phosphate (B84403). This reaction involves the combination of the acid and the alcohol, typically under conditions that facilitate the removal of water to drive the equilibrium towards the formation of the ester.

Catalytic Systems in Trinonyl Phosphate Synthesis

To enhance the rate of the esterification reaction between phosphoric acid and nonyl alcohol, various catalytic systems can be employed. Acid catalysts are commonly used to protonate the phosphoric acid, making it more susceptible to nucleophilic attack by the alcohol. Sulfuric acid is a typical catalyst used to facilitate this process. The reaction is generally conducted under reflux conditions to ensure the complete conversion of the reactants to the desired ester. Recent research has also explored the use of environmentally friendly catalysts and the optimization of reaction conditions to improve yields. vulcanchem.com

The synthesis of phosphate esters can be promoted by nucleophilic bases like N-alkylimidazole and 4-(N,N-dialkylamino)pyridine in the presence of tributylamine. nih.gov This method has been shown to be effective for the selective monophosphorylation of ribonucleosides. nih.gov Additionally, various other catalytic systems have been reported for different types of phosphate ester synthesis, including metal-containing catalysts and solid-state grinding methods. researchgate.netuq.edu.auresearchgate.netrsc.orgresearchgate.netmdpi.com

Reaction Conditions and Optimization Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include temperature, pressure, and the molar ratio of reactants. For instance, in the synthesis of trialkyl phosphates, the reaction temperature is carefully controlled, and excess alcohol may be used to shift the equilibrium towards the product side. google.com The removal of by-products, such as water, is also a critical step in driving the reaction to completion. google.comresearchgate.netrsc.org

In related phosphate ester syntheses, multi-criteria optimization has been employed to determine the ideal operating conditions that minimize losses and increase productivity while adhering to safety constraints. researchgate.net Response surface methodology (RSM) has also been utilized to investigate the influence of various parameters on the reaction, allowing for the determination of optimal conditions from a limited number of experiments. rsc.org

Industrial Production Methodologies of this compound

On an industrial scale, the synthesis of this compound, like other trialkyl and triaryl phosphates, predominantly utilizes phosphorus oxychloride as the phosphorus source due to its higher reactivity compared to phosphoric acid. vulcanchem.comecoinvent.org

Phosphorus Oxychloride Reactivity with Nonyl Alcohol

The industrial production of this compound typically involves the reaction of phosphorus oxychloride (POCl₃) with nonyl alcohol. vulcanchem.com This reaction is generally represented as:

POCl₃ + 3 C₉H₁₉OH → (C₉H₁₉O)₃PO + 3 HCl vulcanchem.com

This process requires controlled temperature conditions, often ranging between 120-190°C. vulcanchem.com The reaction is highly exothermic, and careful temperature management is necessary. google.com The use of an excess of the alcohol can help to drive the reaction to completion. google.com

Role of Basic Catalysts in Industrial Synthesis

In the industrial synthesis of phosphate esters, including those analogous to this compound, basic catalysts or acid scavengers are often employed to neutralize the hydrogen chloride (HCl) gas produced during the reaction of phosphorus oxychloride with the alcohol. vulcanchem.comgoogle.com This neutralization improves the yield and purity of the final product. vulcanchem.com In some processes, amines are used as hydrogen chloride acceptors, though this can sometimes lead to undesirable odors in the final product due to nitrogen-containing by-products. google.com In other cases, metal salt catalysts, such as magnesium chloride, are used to facilitate the reaction. vulcanchem.comgoogle.com The use of basic catalysts is a key step in ensuring the efficient and high-yield production of trialkyl phosphates.

By-product Formation and Management in Production

The reaction between phosphorus oxychloride and nonyl alcohol produces hydrogen chloride (HCl) as a significant by-product. vulcanchem.comecoinvent.org Effective management of this corrosive and hazardous gas is a critical aspect of the industrial process. This is often achieved by using acid scavengers or by implementing a system to recover the HCl. vulcanchem.comgoogle.com

Following the primary reaction, the crude this compound undergoes a series of purification steps. These typically include washing with a dilute acid to remove any residual metal salt catalysts, followed by washing with a dilute alkali solution, such as a sodium carbonate solution, to neutralize and remove any acidic constituents, including unreacted HCl and any partially substituted phosphate esters. vulcanchem.comgoogle.com Further purification may involve distillation or steaming to remove any remaining volatile impurities and unreacted alcohol, resulting in a high-purity this compound product that is substantially free of acids and other impurities. vulcanchem.comgoogle.com

Mechanistic Investigations of this compound Formation

The formation of trialkyl phosphates like this compound generally proceeds through the reaction of an alcohol with a phosphorus agent. Mechanistic insights can often be gleaned from studying analogous reactions, such as the formation of triaryl phosphites.

Detailed Reaction Kinetics and Intermediates (e.g., for Tris(nonyl)phenyl phosphite)

The synthesis of tris(nonyl)phenyl phosphite (B83602) (TNPP), a structurally related triaryl phosphite, provides a valuable model for understanding the reaction mechanisms applicable to organophosphorus compounds. It is typically produced by reacting phosphorus trichloride (B1173362) (PCl₃) with nonylphenol. nih.govresearchgate.net

The reaction is a non-elementary process, best described as a series-parallel reaction. researchgate.net It proceeds in a stepwise manner where the three chlorine atoms on the phosphorus trichloride are replaced sequentially by nonylphenol molecules. researchgate.net This creates a series of stable intermediates that significantly influence the final product yield. The reaction is in series concerning phosphorus trichloride and in parallel with respect to nonylphenol. researchgate.net

However, the actual mechanism involves the formation of dichloridite and monochloridite intermediates:

PCl₃ + Nonylphenol → (Nonylphenoxy)PCl₂ + HCl

(Nonylphenoxy)PCl₂ + Nonylphenol → (Nonylphenoxy)₂PCl + HCl

(Nonylphenoxy)₂PCl + Nonylphenol → (Nonylphenoxy)₃P + HCl

The reaction is highly exothermic, necessitating controlled addition of the phosphorus trichloride to manage the heat of reaction and prevent runaway conditions. researchgate.net To drive the reaction to completion and achieve a product with low residual chloride and a low acid number, an excess of nonylphenol is typically used. google.comjustia.com Industrial processes often carry out the reaction at temperatures between 120-190°C and may use catalysts like magnesium chloride to facilitate the process. vulcanchem.com After the reaction, the excess nonylphenol is removed, often by thin-film distillation, to yield a pure product. google.com

The kinetics of the reaction are influenced by temperature. Studies on TNPP synthesis have shown that increasing the reaction temperature can significantly increase the reaction rate constant and, consequently, the yield of the final product. researchgate.net

Table 1: Factors Influencing Tris(nonyl)phenyl phosphite Synthesis

| Parameter | Influence on Reaction | Reference |

|---|---|---|

| Reactant Ratio | Excess nonylphenol forces the reaction to completion, resulting in lower acid number and chloride content. | google.comjustia.com |

| Temperature | Higher temperatures (e.g., up to 235°C) increase the reaction rate and final product yield. | researchgate.net |

| Catalyst | Metal salts such as magnesium chloride can be used to facilitate the reaction in industrial settings. | vulcanchem.com |

| Purification | Thin-film distillation is effective for removing excess nonylphenol to achieve high product purity. | google.com |

Stereochemical Considerations in Phosphate Ester Synthesis

The synthesis of phosphate esters, particularly when dealing with chiral alcohols or creating a chiral phosphorus center, involves important stereochemical considerations. Nucleophilic substitution at a phosphorus center is a key step in these syntheses. le.ac.uk

Studies on the stereochemistry of phosphate ester solvolysis and formation have provided evidence that a free, monomeric metaphosphate is often not an intermediate in protic solutions. lookchem.com Instead, the reaction may proceed through a pre-associative mechanism, which can be either concerted or stepwise. lookchem.com

The stereochemical outcome at the phosphorus atom can be a powerful tool for investigating the lifetime of any proposed intermediates. If a transient, solvated metaphosphate intermediate were formed, a chiral phosphorus center would likely undergo racemization. lookchem.com However, experimental results often show a high degree of stereochemical integrity, such as inversion of configuration. For example, the reaction of (1,2-dibromo-2-phenylethyl)-[(R)-¹⁶O,¹⁷O,¹⁸O]phosphonic acid with an alcohol was found to produce an ester where the phosphorus atom underwent stereochemical inversion. lookchem.com This result argues against a free metaphosphate intermediate and supports a mechanism where the incoming nucleophile (the alcohol) attacks the phosphorus center as the leaving group departs, consistent with an Sₙ2-type mechanism.

In other systems, the stereochemical course can be complex. For instance, the hydrolysis of certain cyclic phosphate esters with good leaving groups occurs with inversion of configuration, while those with poor leaving groups may proceed with retention. le.ac.uk The use of chiral auxiliaries, such as chiral alcohols like menthol, attached to the phosphorus atom can be used to influence and control the stereochemical outcome of the reaction, enabling the synthesis of specific stereoisomers of organophosphorus compounds. rsc.org

Comparative Synthesis Approaches for Related Organophosphates

The synthetic routes to organophosphates vary depending on the specific structure of the target molecule, particularly whether it is an alkyl or aryl derivative and a phosphate or a phosphite.

Trialkyl Phosphates vs. Triaryl Phosphites Synthesis

The synthesis of trialkyl phosphates, such as this compound, and triaryl phosphites, like tris(nonyl)phenyl phosphite, follows related but distinct chemical pathways.

Trialkyl Phosphates (e.g., this compound): The most common industrial method for synthesizing trialkyl phosphates is the reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohol. vulcanchem.comwikipedia.org For this compound, this involves reacting phosphorus oxychloride with 1-nonanol. vulcanchem.com

POCl₃ + 3 C₉H₁₉OH → (C₉H₁₉O)₃PO + 3 HCl

This reaction is typically conducted at elevated temperatures, and the hydrogen chloride (HCl) byproduct is removed. vulcanchem.comgoogle.com The crude product is then purified through a series of washing steps with dilute acids and bases to remove catalysts and acidic impurities, followed by distillation or crystallization. vulcanchem.com

Triaryl Phosphites (e.g., Tris(nonyl)phenyl phosphite): Triaryl phosphites are synthesized using phosphorus trichloride (PCl₃) instead of phosphorus oxychloride. nih.govresearchgate.net The reaction involves substituting the chlorine atoms with aryl groups from the corresponding phenol (B47542).

PCl₃ + 3 ArOH → (ArO)₃P + 3 HCl

As discussed previously, this reaction is often performed using an excess of the phenol to ensure complete substitution and to minimize impurities like residual chlorides. google.comjustia.com Triaryl phosphites can subsequently be oxidized to the corresponding triaryl phosphates if desired. wikipedia.org

Table 2: Comparison of Synthesis Routes

| Feature | Trialkyl Phosphate Synthesis | Triaryl Phosphite Synthesis |

|---|---|---|

| Phosphorus Reagent | Phosphorus Oxychloride (POCl₃) | Phosphorus Trichloride (PCl₃) |

| Alcohol/Phenol | Aliphatic Alcohol (e.g., 1-nonanol) | Phenol (e.g., nonylphenol) |

| Key Intermediate | Alkoxy-substituted phosphorochloridates | Aryloxy-substituted phosphorodichloridites/chloridites |

| Final Phosphorus Oxidation State | +5 (Phosphate) | +3 (Phosphite) |

| Typical Reaction Conditions | Controlled temperature, often with catalysts. vulcanchem.com | Controlled temperature, often with excess phenol. researchgate.netgoogle.com |

Impact of Alcohol/Phenol Structure on Reaction Outcomes

The structure of the alcohol or phenol reactant plays a critical role in the synthesis of organophosphates, influencing reaction rates, yields, and the properties of the final product. researchgate.net

The steric and electronic properties of the alcohol/phenol are significant factors.

Steric Hindrance: Bulky substituents on the alcohol or phenol, particularly near the hydroxyl group, can hinder the approach of the phosphorus reagent. This can slow down the reaction rate and may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve complete substitution. For example, synthesizing an ester from a highly hindered alcohol like tert-butanol (B103910) can be challenging. oup.com

Electronic Effects: The acidity of the hydroxyl group, influenced by electron-withdrawing or electron-donating groups on the alkyl or aryl backbone, affects its nucleophilicity. More acidic phenols, for instance, may react differently than less acidic alcohols.

Chirality: If the starting alcohol is chiral, it can lead to the formation of diastereomeric phosphate esters, as the phosphorus atom itself can become a new stereocenter. rsc.org The nature of the chiral alcohol can direct the stereochemical outcome of the phosphorylation, a principle utilized in asymmetric synthesis. rsc.org

The properties of the resulting phosphate ester are also directly tied to the structure of the parent alcohol or phenol. The length and branching of the alkyl chains in a trialkyl phosphate, for instance, will determine its physical properties, such as viscosity and solubility. researchgate.net Similarly, the nature of the aryl group in a triaryl phosphite affects its stability and performance as an antioxidant. energiforsk.se

Chromatographic Techniques for this compound Characterization

Chromatography, a cornerstone of analytical chemistry, is pivotal for separating and identifying components within a mixture. drawellanalytical.com For organophosphates like this compound, both gas and liquid chromatography are employed, each offering distinct advantages depending on the analytical goal. drawellanalytical.com

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds such as this compound. nih.gov It is frequently used for the identification and quantification of this compound in various matrices.

Gas chromatography coupled with mass spectrometry (GC-MS) is a definitive method for the structural elucidation of organophosphates. brjac.com.br The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component. brjac.com.br This hyphenated technique offers high sensitivity for analyzing low-level analytes in complex samples. nih.gov

In GC-MS analysis, electron ionization (EI) is a common technique that generates charged gas-phase species, which are then analyzed based on their mass-to-charge ratio (m/z). chromatographyonline.com The fragmentation patterns produced by EI are crucial for identifying the molecular structure of compounds like this compound. chromatographyonline.comresearchgate.net High-resolution mass spectrometry can further aid in postulating empirical formulas from the measured mass, which is a significant advantage in structural elucidation. chromatographyonline.com While GC-MS is a robust technique, its application is generally limited to analytes with a molecular weight of less than 1000 Da. nih.gov

For the selective and sensitive quantification of nitrogen- and phosphorus-containing compounds like this compound, a Nitrogen-Phosphorus Detector (NPD) is often used in conjunction with gas chromatography. scioninstruments.comontosight.ai The NPD is highly selective for these elements, making it extremely effective for their detection. scioninstruments.com This detector operates on the principle of ionizing nitrogen and phosphorus atoms in a hydrogen flame, which generates an electrical signal proportional to the amount of the substance present. ontosight.ai

The high sensitivity and selectivity of GC-NPD allow for low detection limits and minimal interference from other compounds, which is particularly valuable when analyzing complex samples for trace amounts of this compound. ontosight.ai This method is widely applied in various fields, including the analysis of pesticide residues and other industrial chemicals. ontosight.ai However, it is important to note that other nitrogen-containing compounds, such as triazine herbicides, can cause interference. nemi.gov

Table 1: GC-NPD Method Parameters for Organophosphorus Compound Analysis This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Nitrogen Phosphorus Detection (GC-NPD) | ontosight.ai |

| Principle | Ionization of nitrogen and phosphorus atoms in a hydrogen flame. | ontosight.ai |

| Selectivity | High for nitrogen and phosphorus-containing compounds. | scioninstruments.com |

| Applications | Pesticide residue analysis, pharmaceutical analysis, forensic analysis. | ontosight.ai |

| Potential Interferences | Triazine herbicides and other nitrogen-containing compounds. | nemi.gov |

Comprehensive two-dimensional gas chromatography (GC×GC) provides enhanced separation power for analyzing highly complex samples, such as petroleum products, where this compound might be present. ualberta.cachromatographyonline.com This advanced technique uses two different gas chromatographic columns with distinct selectivities, allowing for the separation of hundreds or even thousands of compounds in a single analysis. ualberta.ca

The key advantages of GC×GC include increased selectivity, greater separation power, and improved sensitivity due to the reconcentration of chromatographic bands during modulation. aocs.org Structurally similar compounds, like various alkyl phosphates, elute in distinct patterns, which aids in their identification. ualberta.ca When coupled with a nitrogen-phosphorus detector (GC×GC-NPD), this method is capable of speciating and quantifying phosphates at trace levels in complex industrial samples. researchgate.net This is particularly relevant in the petroleum industry, where phosphate contamination can cause significant operational issues. researchgate.net

Table 2: Comparison of 1D GC and GC×GC for Complex Sample Analysis This table is interactive. Users can sort the data by clicking on the column headers.

| Feature | Conventional 1D GC | Comprehensive 2D GC (GC×GC) | Reference |

|---|---|---|---|

| Separation Power | Lower | Significantly higher, product of two column peak capacities. | aocs.org |

| Selectivity | Based on a single stationary phase. | Utilizes two different stationary phases for enhanced selectivity. | aocs.org |

| Sensitivity | Standard | Enhanced due to re-concentration during modulation. | aocs.org |

| Data Complexity | Simpler, single chromatogram. | Complex, generates large datasets requiring advanced processing. | chromatographyonline.com |

| Application | Suitable for less complex mixtures. | Ideal for highly complex matrices like petroleum and food samples. | ualberta.caub.edu |

Liquid Chromatography (LC) Techniques

Liquid chromatography, particularly high-performance liquid chromatography, is another valuable tool for the analysis of organophosphates. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify compounds in a mixture. researchgate.net It is particularly useful for monitoring the progress of chemical reactions and assessing the purity of a final product. nih.govfrontiersin.org In the context of this compound synthesis, which typically involves the reaction of phosphorus oxychloride with nonyl alcohol, HPLC can be employed to monitor the consumption of reactants and the formation of the product in near-real time. researchgate.netvulcanchem.com

By analyzing samples at various stages of the reaction, HPLC allows for the optimization of reaction conditions to improve yield and purity. nih.govfrontiersin.org For purity analysis, HPLC can effectively separate this compound from unreacted starting materials, byproducts, and other impurities. nih.gov A common setup involves a reverse-phase column and a UV detector for quantification. nih.gov

LC-Mass Spectrometry (LC-MS) for Degradation Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are powerful and widely used analytical techniques for the identification and quantification of the degradation products of organophosphate esters like this compound. mdpi.comnews-medical.net The methodology combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. news-medical.net This is particularly crucial for analyzing complex environmental or biological samples where degradation products may be present at trace levels alongside numerous other compounds. news-medical.netnih.gov

The process begins with the separation of the components in a mixture using liquid chromatography. For organophosphate ester degradation products, which are often more polar than the parent compound, reversed-phase chromatography is commonly employed, using columns such as C18. nih.govcsic.es The separated analytes then enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a frequently chosen ionization source for these polar, non-volatile compounds, and can be operated in both positive and negative ion modes. mdpi.comcsic.es

Tandem mass spectrometry (MS/MS) significantly enhances the specificity of the analysis. rsc.org In this mode, a specific precursor ion (e.g., the molecular ion of a degradation product like dinonyl phosphate) is selected, fragmented, and then one or more of its characteristic product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides high sensitivity and selectivity, minimizing matrix effects and allowing for accurate quantification even in complex samples. mdpi.comnih.govrsc.org Researchers have developed and validated comprehensive LC-MS/MS methods for determining various organophosphate triesters and their diester degradation products in different matrices. nih.gov These methods are validated for linearity, limits of quantification (LOQs), recovery, and precision to ensure reliable results. nih.gov Derivatization techniques can also be employed to enhance the ionization efficiency and sensitivity for certain organophosphorus acids. mdpi.com

Table 1: Typical LC-MS/MS Parameters for Organophosphate Degradation Product Analysis This table is interactive. Click on the headers to sort.

| Parameter | Setting | Source(s) |

|---|---|---|

| Chromatography | ||

| Column | Reversed-phase C18 | nih.govcsic.es |

| Mobile Phase | Gradient elution with water/methanol or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid | csic.es |

| Flow Rate | 0.3 - 0.4 mL/min | csic.es |

| Injection Volume | 5 - 10 µL | mdpi.comcsic.es |

| Mass Spectrometry | ||

| Ion Source | Electrospray Ionization (ESI), positive or negative mode | mdpi.comcsic.es |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | mdpi.comnih.gov |

| Capillary Voltage | ~0.6 kV | mdpi.com |

| Source Temperature | ~150 °C | mdpi.com |

| Desolvation Gas | Nitrogen | mdpi.com |

Ion Chromatography for Phosphate and Phosphonate (B1237965) Species

Ion Chromatography (IC) is a highly effective technique for the determination of inorganic anions, including phosphate and phosphonate species that can be formed during the degradation of this compound. researchgate.netresearchgate.net This method separates ions based on their affinity for an ion-exchange resin packed in a column. epa.gov For anion analysis, an anion-exchange column is used, and the separated ions are typically detected by their electrical conductivity. researchgate.netepa.gov

The technique is widely applied in environmental analysis for quantifying phosphorus concentrations, which are often present as orthophosphate. researchgate.netresearchgate.net Modern IC systems, especially those using suppressed conductivity detection, can achieve very low detection limits, often in the parts-per-billion (ppb) range. researchgate.net In suppressed IC, a suppressor device reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions. nih.gov Recent technological advancements, such as the use of on-line electrolytic hydroxide (B78521) generators, allow for gradient elution, which improves the separation of multiple anions in a single run and enhances sensitivity. researchgate.netnih.gov IC is considered a valuable alternative to traditional colorimetric methods for phosphate determination, as it can overcome certain interferences and avoid the use of hazardous reagents. lcms.cz

Separation of Mono- and Di-alkyl Phosphate Degradants

Ion chromatography is particularly well-suited for the separation of the primary degradation products of this compound: monononyl phosphate (a mono-alkyl phosphate, MAP) and dinonyl phosphate (a di-alkyl phosphate, DAP). An analogous method has been successfully used for the separation and determination of mono-n-butyl phosphate (MBP) and di-n-butyl phosphate (DBP), the degradation products of tributyl phosphate. researchgate.net

The separation is achieved using an anion-exchange column. researchgate.net In an alkaline medium, both mono- and di-alkyl phosphates exist as anions and can be effectively retained and separated by the column. researchgate.net The elution of these species is typically performed using an alkaline eluent, such as potassium hydroxide, at a specific concentration. researchgate.net The separated anions are then quantified using a suppressed conductivity detector, which provides the necessary sensitivity to measure these compounds at low parts-per-million (ppm) levels. researchgate.net The method can be applied to various sample matrices after appropriate sample preparation, which often involves extracting the alkyl phosphates into an alkaline solution. researchgate.net

Table 2: Example Ion Chromatography Conditions for Alkyl Phosphate Separation This table is interactive. Click on the headers to sort.

| Parameter | Condition | Source(s) |

|---|---|---|

| Instrument | Ion Chromatograph with Suppressed Conductivity Detector | researchgate.netthermofisher.com |

| Column | Anion-exchange column (e.g., Dionex IonPac AS11, AS18) | researchgate.netthermofisher.com |

| Eluent | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) gradient | researchgate.netthermofisher.com |

| Eluent Concentration | e.g., 25 mM KOH | researchgate.net |

| Flow Rate | ~1.0 mL/min | researchgate.net |

| Detection | Suppressed Conductivity | researchgate.netthermofisher.com |

Strategies for Interference Mitigation in Ion Chromatography

Accurate quantification in ion chromatography can be challenged by various types of interferences, especially when analyzing complex samples. epa.gov These interferences can be broadly categorized as direct chromatographic co-elution, where an interfering species has a similar retention time to the analyte, and matrix effects, where high concentrations of other ions affect the retention and shape of the analyte peak. epa.govepa.gov

Several strategies can be employed to mitigate these interferences:

Chromatographic Adjustments: Modifying the separation conditions is a primary approach. This can involve changing the eluent concentration or flow rate to improve the resolution between the analyte and the interfering peak. epa.gov Switching to a different type of analytical column with different selectivity is another effective option. epa.gov

Sample Pretreatment: Selective removal of interfering ions before injection can be highly effective. This might involve techniques like solid-phase extraction (SPE). epa.gov For samples containing particles, filtration (e.g., through a 0.45 µm filter) is necessary to prevent damage to the column and instrument. epa.gov

Two-Dimensional Ion Chromatography (2D-IC): For particularly complex matrices, 2D-IC offers a powerful solution. In this technique, the fraction containing the analyte of interest is isolated from the first separation and transferred to a second, often different, column for further separation. lcms.cz This significantly enhances resolution and reduces interferences from high-concentration matrix ions like sulfate, which can be present after sample digestion procedures. lcms.cz

Addressing the Water Dip: A common interference, particularly for early-eluting anions like fluoride, is the "water dip" or negative peak. This can often be eliminated by adding a small amount of concentrated eluent to both the standards and samples before analysis. epa.gov

Spectroscopic Techniques in this compound Research

Spectroscopic techniques are indispensable for the fundamental study of this compound, providing detailed information about its molecular structure and chemical bonds. Methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are cornerstone analytical tools for confirming the identity and purity of the compound and for analyzing its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic compounds, including this compound. libretexts.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. libretexts.orguzh.ch For a complete structural confirmation of this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments is typically used.

³¹P NMR: This is particularly powerful for phosphorus-containing compounds. The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to excellent NMR sensitivity. mdpi.com The broad chemical shift range allows for clear differentiation between various phosphorus environments, making it ideal for confirming the phosphate ester structure and identifying potential phosphorus-containing degradation products. mdpi.com

¹H NMR: This technique provides information about the protons in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the three nonyl chains, and their chemical shifts and splitting patterns would confirm the structure of the alkyl groups and their proximity to the phosphate oxygen.

¹³C NMR: This spectrum reveals the chemical environment of each carbon atom in the molecule, complementing the ¹H NMR data to confirm the structure of the nonyl chains.

2D NMR: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the entire molecular structure. rsc.org

Table 3: Predicted NMR Data for this compound This table is interactive. Click on the headers to sort.

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity / Coupling | Assignment | Source(s) |

|---|---|---|---|---|

| ³¹P | ~ -1 to 2 ppm | Singlet | O=P(OR)₃ | mdpi.com |

| ¹H | ~ 3.9 - 4.1 ppm | Multiplet (quartet or triplet of doublets) | -O-CH₂ -CH₂- | Inferred |

| ¹H | ~ 1.6 - 1.8 ppm | Multiplet | -O-CH₂-CH₂ - | Inferred |

| ¹H | ~ 1.2 - 1.4 ppm | Multiplet | -(CH₂ )₆-CH₃ | Inferred |

| ¹H | ~ 0.8 - 0.9 ppm | Triplet | -CH₂-CH₃ | Inferred |

| ¹³C | ~ 68 - 70 ppm | Doublet (due to ²JPC coupling) | -C H₂-O-P | Inferred |

| ¹³C | ~ 30 - 32 ppm | Doublet (due to ³JPC coupling) | -C H₂-CH₂-O-P | Inferred |

| ¹³C | ~ 22 - 32 ppm | Singlets | -(C H₂)₆-CH₃ | Inferred |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. nih.govupi.edu The method is based on the principle that chemical bonds vibrate at specific frequencies. When a sample is irradiated with infrared light, its functional groups absorb energy at their characteristic frequencies, resulting in an infrared spectrum that serves as a molecular fingerprint. nih.gov

For this compound, the FTIR spectrum would be dominated by absorption bands corresponding to the vibrations of the phosphate ester and alkyl functional groups. The key characteristic bands include:

P=O Stretching: A strong and sharp absorption band associated with the phosphoryl group. This is one of the most prominent features in the spectrum of a phosphate ester.

P-O-C Stretching: These vibrations arise from the bonds between the phosphorus atom, the ester oxygen, and the carbon of the alkyl chain. Asymmetric and symmetric stretching modes are typically observed.

C-H Stretching and Bending: Multiple bands corresponding to the symmetric and asymmetric stretching and bending vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the long nonyl chains. gsconlinepress.com

Analysis of the FTIR spectrum allows for quick confirmation of the presence of the key phosphate ester and alkyl functionalities, making it a valuable tool for quality control and initial characterization. gsconlinepress.com

Table 4: Characteristic FTIR Absorption Bands for this compound This table is interactive. Click on the headers to sort.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Source(s) |

|---|---|---|---|---|

| ~2955 & ~2870 | Asymmetric & Symmetric Stretch | C-H (in CH₃) | Medium-Strong | gsconlinepress.comasianpubs.org |

| ~2925 & ~2855 | Asymmetric & Symmetric Stretch | C-H (in CH₂) | Strong | gsconlinepress.comasianpubs.org |

| ~1465 | Bending (Scissoring) | C-H (in CH₂) | Medium | Inferred |

| ~1260 | Stretch | P=O (Phosphoryl) | Strong | asianpubs.org |

| ~1165 | Stretch | P-O | Strong | asianpubs.org |

| ~1030 | Stretch | (P)-O-C | Strong | asianpubs.org |

Table 5: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 13018 (Not found, CID for Tri-n-propyl phosphate is 7939, CID for Tridecyl phosphate is 77866) |

| Dinonyl phosphate | 105317 (for a related structure) |

| Monononyl phosphate | Not directly available |

| Phosphate | 1061 |

Advanced Characterization Methods

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technology that is highly effective for extracting and concentrating analytes like this compound from various matrices. The technique utilizes a fused-silica fiber coated with a specific stationary phase. This fiber is exposed to the sample, either by direct immersion (DI-SPME) into a liquid or by exposure to the vapor phase above the sample (Headspace SPME). Analytes partition from the sample matrix onto the fiber coating. Following extraction, the fiber is transferred to the injection port of an analytical instrument, typically a Gas Chromatograph (GC), where the analytes are thermally desorbed for separation and detection.

The coupling of SPME with GC is particularly well-suited for the analysis of semi-volatile organophosphorus compounds. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. By carefully controlling parameters such as extraction time, temperature, and sample matrix conditions, SPME provides a simple, rapid, and sensitive method that integrates sampling, isolation, and concentration into a single step. This minimizes solvent usage and can significantly improve detection limits, making it an attractive alternative to conventional extraction methods for the analysis of this compound.

Table 3: Common SPME Fiber Coatings and Their Applicability

| Fiber Coating | Polarity | Recommended For |

|---|---|---|

| Polydimethylsiloxane (PDMS) | Non-polar | Volatile and non-polar compounds. |

| Polyacrylate (PA) | Polar | Polar and semi-volatile compounds. |

| PDMS/Divinylbenzene (DVB) | Bipolar | Volatile organic compounds, amines, nitroaromatics. |

| Carboxen/PDMS (CAR/PDMS) | Bipolar | Small volatile molecules, gases. |

Accelerated aging studies are designed to predict the long-term chemical and physical stability of a substance by subjecting it to elevated stress conditions over a shortened timeframe. For this compound, these studies are crucial for assessing its shelf-life and its resistance to degradation under various environmental factors. The principle is that increasing environmental stress, primarily through elevated temperature and sometimes humidity, accelerates the rate of chemical reactions like hydrolysis or oxidation.

In a typical study, samples of this compound would be stored in controlled-environment chambers at high temperatures (e.g., 40°C, 50°C, 60°C). Samples are then withdrawn at specific time intervals and analyzed for degradation products or changes in physical properties. The Q10 method, a common predictive model, posits that for many chemical reactions, a 10°C increase in temperature approximately doubles the reaction rate. By analyzing the degradation rates at several elevated temperatures, researchers can extrapolate the data to predict the stability and expected shelf-life of this compound under normal storage conditions. These tests are vital for identifying potential stability issues and ensuring the quality of the compound over time.

Table 4: Illustrative Data from a Hypothetical Accelerated Aging Study of this compound This data is for conceptual purposes only.

| Storage Condition | Time Point | Assay (% of Initial) | Key Degradant (% Area) |

|---|---|---|---|

| 25°C / 60% RH | 0 Months | 100.0% | < 0.05% |

| 40°C / 75% RH | 1 Month | 99.5% | 0.3% |

| 40°C / 75% RH | 3 Months | 98.6% | 0.9% |

| 40°C / 75% RH | 6 Months | 97.1% | 1.8% |

| 50°C / 75% RH | 1 Month | 98.9% | 0.7% |

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is fundamental for characterizing the thermal stability of this compound and elucidating its degradation pathways. A TGA instrument consists of a high-precision balance combined with a furnace. A small, accurately weighed sample of this compound is placed in a crucible and heated according to a specific temperature program (e.g., a constant heating rate).

The resulting plot of mass versus temperature, known as a thermogram, reveals distinct weight loss steps corresponding to thermal events such as decomposition or oxidation. Each step in the curve indicates a specific degradation phase, and the temperature at which the weight loss begins (onset temperature) is a key indicator of the compound's thermal stability. By analyzing the number of degradation steps, the temperature ranges in which they occur, and the percentage of mass lost at each stage, researchers can gain critical insights into the mechanisms and kinetics of the thermal decomposition of this compound.

Table 5: Representative TGA Data for a Hypothetical Polymer Additive This table illustrates the type of data obtained from a TGA experiment and is not specific to this compound.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| 30 - 150 | ~1.5% | Loss of volatile impurities or moisture. |

| 150 - 280 | ~5.0% | Decomposition of a less stable component. |

| 280 - 450 | ~75.0% | Main decomposition of the primary substance. |

Physicochemical Properties of Trinonyl Phosphate

Trinonyl phosphate (B84403) is an organophosphorus compound with a central phosphate group bonded to three nonyl chains. vulcanchem.com Its physical and chemical properties are influenced by its high molecular weight and long alkyl chains.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₂₇H₅₇O₄P | vulcanchem.com |

| Molecular Weight | 476.7 g/mol | vulcanchem.com |

| Appearance | Clear to slightly yellow liquid at room temperature | vulcanchem.com |

| Solubility | Insoluble in water; soluble in organic solvents | vulcanchem.com |

| LogP (Octanol/Water Partition Coefficient) | 10.396 (Calculated) | chemeo.com |

The long alkyl chains contribute to its hydrophobic nature and thermal stability, which are key characteristics for its industrial applications. vulcanchem.com

Degradation Pathways and Environmental Fate of Trinonyl Phosphate

Hydrolytic Degradation Mechanisms of Trinonyl Phosphate (B84403)

The hydrolysis of trinonyl phosphate involves the cleavage of its P-O-C ester bonds by water. This reaction can be catalyzed by either acids or bases, with the rate of degradation being significantly influenced by the pH of the surrounding medium. nih.govmdpi.com Generally, organophosphate esters are more stable to hydrolysis under neutral pH conditions. nih.gov

Under acidic conditions, the hydrolysis of phosphate esters like this compound is initiated by the protonation of the phosphoryl oxygen atom. ucl.ac.be This protonation makes the phosphorus atom more electrophilic and, therefore, more susceptible to nucleophilic attack by a water molecule. mdpi.com The reaction proceeds via a bimolecular mechanism where the ester is cleaved, typically leading to the formation of phosphoric acid and the corresponding alcohol, nonanol. epa.govlibretexts.org In the case of trialkyl phosphates, the complete hydrolysis to phosphoric acid is possible under acidic conditions. epa.gov The rate of acid-catalyzed hydrolysis can be influenced by the concentration of the acid and the temperature. mdpi.com For some esters, the reaction rate increases with acid concentration up to a certain point, after which it may decrease. mdpi.com

In alkaline or basic solutions, this compound undergoes hydrolysis through a process often referred to as saponification. libretexts.org This pathway involves a nucleophilic attack by a hydroxide (B78521) ion (OH⁻) on the phosphorus center of the ester. epa.gov This mechanism is generally bimolecular (termed BAC2 for Base-catalyzed, Acyl-oxygen cleavage, bimolecular) and is typically irreversible because the resulting carboxylate or phosphate anion is deprotonated and thus resistant to further attack. epa.govucoz.com For trialkyl phosphates, base-catalyzed hydrolysis typically results in the removal of only one alkyl group, yielding the dialkyl phosphate anion and an alcohol molecule. epa.gov This process is generally faster and more efficient than neutral or acid-catalyzed hydrolysis for many esters. ucoz.com

The stepwise hydrolysis of this compound (a triester) leads to the sequential formation of dinonyl phosphate (a diester) and mononyl phosphate (a monoester), and finally, inorganic phosphate. osti.govosti.gov

This compound → Dinonyl phosphate + Nonanol

Dinonyl phosphate → Mononyl phosphate + Nonanol

Mononyl phosphate → Phosphoric acid + Nonanol

Studies on analogous compounds like tributyl phosphate confirm that dibutyl phosphate (DBP) and monobutyl phosphate (MBP) are the principal hydrolysis products. osti.gov The identification and quantification of these degradation products are crucial for understanding the environmental fate of the parent compound. Analytical techniques such as ³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy are effective for monitoring the degradation of organophosphate esters and identifying their hydrolysis products. scielo.brcir-safety.org For instance, ³¹P-NMR can distinguish between the parent ester and its hydrolyzed forms like di- and mono-esters, and inorganic phosphate, by their distinct chemical shifts. scielo.br Mass spectrometry techniques are also employed to identify degradation products released into the medium. nih.gov

Photolytic and Oxidative Degradation Processes

Photolytic degradation, particularly through indirect photolysis involving reactive oxygen species, is another significant pathway for the breakdown of organophosphate esters in the environment.

The primary mechanism for the photolytic and oxidative degradation of many organic pollutants, including organophosphate esters, involves highly reactive hydroxyl radicals (•OH). mdpi.commdpi.com These radicals can be generated in the environment through various processes, such as the photolysis of hydrogen peroxide (H₂O₂) or nitrates present in natural waters. mdpi.commdpi.com

H₂O₂ + hv (UV light) → 2 •OH

Once formed, the hydroxyl radical, a powerful oxidizing agent, attacks the organophosphate molecule. mdpi.com This attack can lead to the cleavage of the P-O ester bonds or the C-H bonds on the alkyl chains, initiating a cascade of degradation reactions that ultimately mineralize the compound into carbon dioxide, water, and inorganic phosphate. mdpi.com Some related organophosphorus compounds, like tris(nonylphenyl) phosphite (B83602), are known to act as antioxidants by scavenging free radicals, which highlights the reactivity of these chemical structures with radical species. cymitquimica.com

The efficiency of the photo-oxidative degradation of this compound is dependent on several environmental factors:

Light Intensity and Wavelength: The rate of degradation is directly related to the intensity of the light source (e.g., sunlight). UV radiation is particularly effective in generating hydroxyl radicals from precursors like H₂O₂. mdpi.comscielo.br

Concentration of Photosensitizers: The presence of substances like dissolved organic matter (humic acids) and nitrate (B79036) ions in water can influence radical formation. While they can act as photosensitizers to produce •OH, they can also act as scavengers, potentially inhibiting the degradation process.

Temperature: Higher temperatures generally increase reaction rates, including those involved in photo-oxidation. nih.gov

Studies on various organophosphate esters have shown that advanced oxidation processes (AOPs), which are based on the generation of hydroxyl radicals, can effectively remove these contaminants from water. scielo.brscielo.br The degradation kinetics under these conditions are often significantly faster than hydrolysis alone. mdpi.com

Biodegradation of this compound in Environmental Matrices

The breakdown of this compound in the environment is significantly influenced by microbial activity. Various microorganisms possess the metabolic capabilities to transform this complex organophosphate ester into simpler, less persistent compounds.

The primary metabolic pathway for the biodegradation of organophosphate esters (OPEs) like this compound is through microbial-driven hydrolysis. mdpi.com This process involves the enzymatic cleavage of the phosphoester bonds. researchgate.net Microorganisms utilize enzymes, particularly phosphatases (such as acid and alkaline phosphatases), to break down the parent triester molecule sequentially into diester and monoester metabolites. researchgate.netfrontiersin.org For this compound, this would result in the formation of dinonyl phosphate and subsequently monononyl phosphate, ultimately releasing inorganic phosphate which can be used as a nutrient by the microbes. researchgate.net

Studies on analogous OPEs, such as triphenyl phosphate (TPHP) and tricresyl phosphate (TCP), have identified similar degradation pathways. For instance, the biodegradation of TPHP leads to intermediates like diphenyl phosphate (DPHP) and phenyl phosphate (PHP). researchgate.net Beyond simple hydrolysis, other transformation processes like hydroxylation have been observed, leading to hydroxylated metabolites (e.g., OH-TPHP). researchgate.net Some research also indicates that methylation can be a transformation pathway for aryl OPEs. researchgate.net The metabolism of tricresyl phosphate isomers by Brevibacillus brevis was found to produce various organic acids, including oxalic, citric, acetic, and malonic acid, indicating complex cellular reactions. nih.gov These findings suggest that the microbial metabolism of this compound likely follows these established pathways, primarily hydrolysis, with the potential for other oxidative and metabolic transformations depending on the specific microbial consortia and environmental conditions. researchgate.net

Bioelectrochemical systems (BES) represent an innovative and sustainable technology for enhancing the degradation of persistent organic pollutants, including OPEs. researchgate.netwikiwaste.org.uk These systems utilize microorganisms as biocatalysts to facilitate the conversion of chemical energy in organic compounds into electrical energy or to drive bioremediation processes. frontiersin.orgmdpi.com BES have been successfully employed to accelerate the degradation of OPEs like triphenyl phosphate (TPHP). researchgate.net

In a typical BES setup for pollutant degradation, an anode and a cathode are used to create a micro-electrical field. wikiwaste.org.uk This field can enhance the metabolic activity of electroactive bacteria that colonize the electrode surfaces. researchgate.net Research on TPHP degradation demonstrated a significant increase in the degradation rate in a BES compared to control conditions without an electrical field. researchgate.net The process was further enhanced by the addition of co-substrates like acetate, which supports robust microbial growth and metabolism. researchgate.net The application of BES technology not only speeds up the breakdown of the parent OPE but also facilitates the degradation of its intermediate products, such as diphenyl phosphate (DPHP). researchgate.net This technology offers a promising strategy for treating wastewater contaminated with recalcitrant OPEs like this compound, potentially reducing their environmental persistence. researchgate.netmdpi.com

A diverse range of microorganisms, including bacteria and fungi, are capable of degrading organophosphate esters. mdpi.commdpi.com These microbes are key players in the natural attenuation of this compound in soil and water. The ability to break down OPEs is widespread across various microbial taxa known for producing phosphate-solubilizing enzymes. mdpi.commdpi.com

Specific bacterial genera that have been identified as effective degraders of OPEs include Pseudomonas, Sphingopyxis, Brevibacillus, Pseudarthrobacter, Geobacter, and members of the families Comamonadaceae and Xanthomonadaceae. researchgate.netresearchgate.netnih.govresearchgate.net For example, Brevibacillus brevis has been shown to degrade tricresyl phosphate isomers, while consortia dominated by Pseudarthrobacter and Sphingopyxis are efficient at breaking down TPHP. researchgate.netnih.gov Studies on sediments have enriched bacterial guilds such as Burkholderiales and Rhizobiales, which were linked to high abundances of phosphatase genes involved in TCEP degradation. researchgate.net Fungi, particularly genera like Aspergillus and Penicillium, are also well-known for their ability to produce significant amounts of organic acids and phosphatases that aid in mineralizing organophosphates. frontiersin.org The functional profiling of microbial communities in phosphate-stressed environments shows an abundance of genes related to alkaline phosphatase, confirming the enzymatic basis of degradation. nih.gov

Table 1: Selected Microbial Genera Implicated in the Biotransformation of Organophosphate Esters

| Microbial Genus | Phylum/Group | Reference |

|---|---|---|

| Pseudomonas | Proteobacteria | frontiersin.orgresearchgate.net |

| Sphingopyxis | Proteobacteria | researchgate.net |

| Geobacter | Proteobacteria | researchgate.net |

| Burkholderia | Proteobacteria | researchgate.netfrontiersin.org |

| Brevibacillus | Firmicutes | nih.gov |

| Bacillus | Firmicutes | frontiersin.org |

| Rhodococcus | Actinobacteria | nih.gov |

| Streptomyces | Actinobacteria | nih.gov |

| Aspergillus | Fungi | frontiersin.org |

Environmental Distribution and Persistence Modeling

The environmental fate of this compound is governed by its physicochemical properties, which dictate its movement and persistence in various environmental compartments such as soil, water, and sediment.

The movement of this compound in terrestrial environments is primarily controlled by its adsorption to soil particles. researchgate.net This tendency is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com Chemicals with a high Koc value adsorb strongly to soil and are thus less mobile, reducing the likelihood of leaching into groundwater. chemsafetypro.com As an organophosphate ester with long alkyl chains, this compound is expected to be hydrophobic and exhibit a high Koc value, leading to strong adsorption, particularly in soils rich in organic matter and clay. mdpi.com

Factors that influence the sorption of phosphate compounds in soil include soil pH, organic matter content, and the presence of clay minerals and metal oxides (e.g., aluminum and iron oxides). mdpi.comfrontiersin.org The mobility of such compounds is generally low in soils with high clay content and high in sandier soils with low phosphorus adsorption capacity. researchgate.net Based on established classification schemes, a high Koc value would classify this compound as having low to immobile potential in soil. chemsafetypro.com

Table 2: Soil Mobility Classification Based on Soil Adsorption Coefficient (Koc)

| Koc Range (mL/g) | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slight |

| > 5000 | Immobile |

Source: Adapted from McCall et al. (1981) classification scheme. chemsafetypro.com

In aquatic ecosystems, hydrophobic compounds like this compound tend to partition from the water column and accumulate in the sediment. researchgate.net Sediments, therefore, act as a primary sink and reservoir for these pollutants. ecoshape.org The interaction between the sediment and the overlying water is a dynamic equilibrium. limnetica.net While this compound may be stored in the sediment, processes such as bioturbation and physical resuspension from currents or storm events can reintroduce the compound and its degradation products back into the water column. ecoshape.org

The persistence of this compound in the aquatic environment is heavily influenced by conditions within the sediment. The sediment-water interface is a biogeochemically active zone where degradation can occur. nih.gov The availability of oxygen is a critical factor; anoxic (oxygen-deficient) conditions in deeper sediment layers can lead to different degradation pathways and rates compared to oxic (oxygen-rich) surface sediments. mdpi.com Studies on other phosphorus compounds show that sedimentary P release is strongly dependent on iron and sulfur redox cycling. nih.gov The continuous interchange of phosphorus between water and sediment, driven by both absorption and liberation processes, means that sediments can act as a long-term secondary source of contamination long after initial inputs have ceased. limnetica.netresearchgate.net

Applications of Trinonyl Phosphate in Industrial Processes

Use as a Lubricant

One of the primary applications of trinonyl phosphate (B84403) is as a lubricant. Its thermal stability and the presence of long alkyl chains, which enhance its lubricating properties, make it suitable for use in industrial lubricants where high thermal stability is required. vulcanchem.com

Role as a Plasticizer

This compound is also utilized as a plasticizer in polymer formulations. Plasticizers are added to materials to increase their flexibility, durability, and workability. The long nonyl chains of this compound help to increase the flexibility of plastic materials. vulcanchem.com

Application as a Flame Retardant

Organophosphate esters, in general, are widely used as flame retardants. mdpi.com this compound can be incorporated into materials to reduce their flammability and slow the spread of fire. vulcanchem.com

Advanced Applications and Material Science Research of Trinonyl Phosphate

Polymer and Resin Modification

Trinonyl phosphate (B84403) is utilized as an additive to modify the intrinsic properties of polymers, enhancing their processability and end-use performance. Its primary functions include acting as a plasticizer, a thermal stabilizer, and an agent for improving mechanical durability.

Mechanism of Plasticization in Flexible Polymers (e.g., PVC, ABS)

Trinonyl phosphate functions as an effective plasticizer, an additive that increases the flexibility and workability of inherently rigid polymers like Polyvinyl Chloride (PVC) and Acrylonitrile Butadiene Styrene (ABS). chemceed.com The mechanism of plasticization involves the insertion of the this compound molecules between the long polymer chains.

The bulky and non-polar nonyl groups of the ester disrupt the strong intermolecular van der Waals forces that hold the polymer chains tightly together in a rigid structure. This separation of polymer chains increases the "free volume" within the material, allowing the chains to slide past one another more easily. This increased molecular mobility results in a lower glass transition temperature (Tg), transforming the material from a hard, brittle state to a more flexible and ductile one at room temperature. Its compatibility with a range of polymers, including PVC, makes it a versatile choice for achieving desired levels of flexibility. icl-industrialproducts.comvaltris.com

Role as Thermal Stabilizer and Antioxidant in Polymer Systems

Beyond plasticization, this compound contributes to the longevity of polymer systems by acting as a thermal stabilizer and a secondary antioxidant. During processing or exposure to heat, polymers can undergo thermo-oxidative degradation, a process initiated by the formation of highly reactive hydroperoxides.

This compound functions as a hydroperoxide decomposer. It can reduce unstable hydroperoxides to more stable alcohols, thereby preventing the auto-catalytic cycle of degradation. In this process, the phosphite (B83602) ester is itself oxidized to a phosphate. life-trialkyl.eu This sacrificial action prevents chain scission and cross-linking reactions that would otherwise compromise the polymer's molecular weight and mechanical properties. Research has shown that compound stabilizers including phosphate esters can significantly improve the thermal stability of polymers like polyoxymethylene (POM). researchgate.net

Table 1: Stabilizing Effects of Phosphate Esters in Polymers

| Stabilizer Function | Mechanism of Action | Effect on Polymer |

|---|---|---|

| Secondary Antioxidant | Decomposes hydroperoxides (ROOH) into stable alcohols (ROH). | Prevents chain scission and cross-linking during thermal processing. |

| Acid Scavenger | Neutralizes acidic byproducts (e.g., HCl from PVC degradation). | Prevents catalytic degradation of the polymer backbone. |

| Melt Flow Improver | Reduces viscosity of the polymer melt. | Enhances processability and allows for use in engineering resins. icl-industrialproducts.com |

Enhancement of Mechanical Properties and Durability

The introduction of this compound into a polymer matrix directly influences its mechanical properties and long-term durability. As a plasticizer, it significantly enhances flexibility and impact strength. The increased free volume allows the material to absorb and dissipate energy from an impact more effectively, reducing the likelihood of brittle fracture.

However, a trade-off typically exists between flexibility and tensile strength. By spacing out the polymer chains, plasticizers reduce the density of intermolecular entanglements, which can lead to a decrease in hardness and tensile strength. The selection of the plasticizer concentration is therefore critical to achieving a balance of properties tailored to a specific application. Studies on related phosphate esters in PC/ABS blends confirm their role in modifying mechanical properties. novistachem.com

Table 2: Typical Effects of this compound on Polymer Mechanical Properties

| Mechanical Property | Effect of Adding this compound | Underlying Mechanism |

|---|---|---|

| Flexibility / Elongation | Increase | Increased free volume allows polymer chains greater mobility. |

| Impact Strength | Increase | Enhanced ability to absorb and dissipate energy due to chain mobility. |

| Hardness (Durometer) | Decrease | Reduced intermolecular forces between polymer chains. |

| Tensile Strength | Decrease | Fewer and weaker interactions between separated polymer chains. |

Flame Retardancy Mechanisms

A key application of this compound is to impart fire resistance to materials. cdc.gov Phosphate esters are recognized as effective halogen-free flame retardants, acting through multiple mechanisms in both the solid and gas phases of a fire. chemceed.comalfa-chemistry.comnih.gov

Intrinsic Flame Retardant Properties of Phosphate Esters

Phosphate esters like this compound combat fire through a combination of gas-phase and condensed-phase actions. nih.govdaihachi-chem.co.jp

Gas-Phase Action (Flame Poisoning): During combustion, the heat causes this compound to decompose, releasing phosphorus-containing radicals (such as PO• and HPO•) into the gas phase. These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion's chain reaction in the flame. By interrupting this cycle, the flame is "poisoned" and its intensity is reduced. alfa-chemistry.com

Condensed-Phase Action (Char Formation): Simultaneously, in the solid polymer, the decomposing phosphate ester forms phosphoric acid. This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer to form a stable, carbonaceous char layer on the surface. alfa-chemistry.com This char layer serves as a physical barrier that insulates the underlying polymer from heat and prevents oxygen from reaching the fuel source, thereby stifling the combustion process. The resulting polyphosphoric acid can also form a glassy, viscous coating that further protects the material.

Table 3: Summary of Flame Retardancy Mechanisms of this compound

| Phase | Mechanism | Description |

|---|---|---|

| Gas Phase | Radical Trapping | Decomposes to form PO• radicals that quench H• and OH• radicals, interrupting the fire's chemical chain reaction. alfa-chemistry.com |

| Condensed Phase | Char Formation & Barrier | Forms phosphoric acid, which catalyzes the creation of an insulating char layer. This layer blocks heat and oxygen from the polymer. alfa-chemistry.comnih.gov |

Synergistic Effects with Co-additives in Fire Safety Applications

The flame retardant efficacy of this compound can be significantly enhanced when used in combination with other additives, a phenomenon known as synergism. A well-documented synergistic relationship exists between phosphorus and nitrogen-containing compounds (P-N synergism).

Table 4: Synergistic Flame Retardant Systems with Phosphate Esters

| Synergistic Agent | Mechanism of Synergy | Resulting Benefit |

|---|---|---|

| Nitrogen Compounds (e.g., Melamine) | Formation of stable P-N bonds in the char layer during combustion. | Creates a more robust, thermally stable insulating char, enhancing condensed-phase action. researchgate.net |

| Nanoclays (e.g., Montmorillonite) | Nanoclay platelets create a tortuous path for volatile gases and act as a physical barrier. | Reduced peak heat release rate and improved char integrity. researchgate.net |

| Other Phosphorus Compounds | Combinations of different phosphate esters (e.g., aryl-aryl phosphates) can have synergistic interactions. | Optimized flame retardancy for specific polymer blends like PC/ABS. masjaps.com |

Solvent Extraction in Chemical and Nuclear Processes

Organophosphate esters are a cornerstone of solvent extraction processes, particularly in the nuclear industry for the reprocessing of spent nuclear fuel. These compounds act as liquid-liquid extractants, selectively binding to metal ions in an aqueous phase (typically nitric acid) and transferring them to an immiscible organic phase (often a hydrocarbon like kerosene (B1165875) or dodecane).

The primary application of organophosphorus extractants in the nuclear fuel cycle is the separation of actinides (such as uranium and plutonium) from lanthanides and other fission products. nih.gov The PUREX (Plutonium and Uranium Recovery by Extraction) process, for instance, widely employs tributyl phosphate (TBP) for the extraction of uranium and plutonium from dissolved spent nuclear fuel rods. wikipedia.org

The mechanism relies on the formation of stable, hydrophobic complexes between the extractant and the metal nitrates. wikipedia.org While specific studies on this compound are limited, research on similar trialkyl phosphates like TBP demonstrates their effectiveness. For example, TBP is used to extract various metals, including gold, iron, and rare earths like europium. iaea.org The bipyridyl phosphate ligands have shown potential for the effective separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) in reprocessing experiments. nih.gov The design of these extractants is critical, as their structure influences the selectivity and efficiency of the separation process. nih.gov Given its structure as a trialkyl phosphate, this compound is expected to exhibit similar capabilities in forming complexes with metal ions, making it a potential candidate for these separation technologies.

A critical challenge in solvent extraction is the formation of a "third phase," an undesirable event where the organic phase splits into two distinct layers at high metal and acid loadings. iaea.orgrsc.org This phenomenon, also known as crud formation in PUREX plants, can be caused by the reaction of degraded extractant (e.g., dibutyl hydrogen phosphate from TBP) with metal ions like zirconium. wikipedia.org The formation of this stable, often gelatinous, third phase complicates the process and can lead to operational failures.

Studies on various trialkyl phosphates have shown that the molecular structure of the extractant significantly influences the tendency for third-phase formation. Research comparing tri-n-butyl phosphate (TBP) with tri-sec-butyl phosphate (TsBP) and tri-iso-amyl phosphate (TiAP) reveals that increased branching and length of the alkyl chains can increase the solubility of the metal-extractant complex in the organic diluent, thereby suppressing third-phase formation. iaea.orgresearchgate.net For instance, TiAP allows for higher solvent loading conditions compared to TBP without phase splitting. researchgate.net This suggests that this compound, with its long nonyl chains, would likely exhibit a reduced tendency for third-phase formation compared to shorter-chain analogues like TBP, potentially allowing for more efficient extraction processes from concentrated feed solutions.

Factors influencing third-phase formation for trialkyl phosphates are summarized below:

| Parameter | Effect on Third Phase Formation | Source |

| Extractant Concentration | Higher concentration can lower the threshold for formation. | epa.gov |

| Temperature | Increasing temperature generally increases the solubility of the complex, reducing the tendency for third-phase formation. | epa.gov |

| Diluent Nature | The nature of the hydrocarbon diluent affects the solubility of the extracted species. | epa.gov |

| Aqueous Phase Acidity | Equilibrium acidity plays a crucial role in the loading of the organic phase and the onset of phase splitting. | epa.gov |

| Extractant Structure | Longer and more branched alkyl chains tend to suppress third-phase formation. | researchgate.net |

Lubricant and Hydraulic Fluid Formulations

Phosphate esters are widely recognized for their excellent anti-wear, extreme pressure (EP), and fire-resistant properties, making them valuable as both base stocks and additives in lubricants and hydraulic fluids. machinerylubrication.com They are particularly crucial in high-performance applications, such as in aviation hydraulic fluids and jet engine lubricants, where they protect components under severe conditions. machinerylubrication.comgoogle.commdpi.com

Under conditions of high load and pressure, the lubricant film between moving parts can break down, leading to metal-to-metal contact. Extreme pressure (EP) additives are designed to prevent catastrophic failure under these boundary lubrication conditions. google.com Phosphorus-containing compounds, including phosphate esters, function by chemically reacting with the hot metal surfaces to form a protective, sacrificial tribochemical film. google.commdpi.com This film, often a glassy polyphosphate layer, has a lower shear strength than the metal itself, reducing friction and preventing welding of the surfaces. strategicreliabilitysolutions.com

The effectiveness of EP additives is temperature-dependent. Phosphorus-based additives typically activate in a temperature range of 240°C to 900°C. google.com Studies on various phosphate esters demonstrate their ability to enhance the load-bearing capacity of lubricants. For example, combining phosphate ammonium (B1175870) salt with sulfur-based additives shows a synergistic effect, creating a robust multi-layered friction film of polyphosphate and sulfides that provides superior EP performance. mdpi.com

Table: Tribological and Extreme Pressure Test Results for Phosphorus-Sulfur Additive Systems Data based on a study of phosphate ammonium salt combined with sulfurized olefins (P-S1) and sulfurized fatty acids (P-S2).

| Additive System | Last Non-Seizure Load (PB value / N) | Weld Load (PD value / N) | Friction Film Thickness |

| P-S1 | 961 | 3922 | 82.62 nm |

| P-S2 | 784 | 3089 | 24.28 nm |

| (Source: Adapted from MDPI study mdpi.com) |

While specific data for this compound is not available, its structure suggests it would function as an effective ashless EP additive, similar to other triaryl and trialkyl phosphates like tricresyl phosphate (TCP). palmerholland.com

In addition to EP performance, phosphate esters are excellent anti-wear additives. mdpi.comstrategicreliabilitysolutions.com The mechanism involves the formation of a durable tribofilm on the metal surfaces even under less severe boundary lubrication conditions. strategicreliabilitysolutions.com For an additive like tricresyl phosphate (TCP) to be effective, the presence of oxygen and water is often necessary to facilitate hydrolysis, which releases phosphoric acid that then reacts to form the protective surface film. strategicreliabilitysolutions.comnasa.gov

The structure of the phosphate ester influences the nature of the film. Films derived from TCP are typically thin (0.1–2 nm), while those from iron (III) monoalkyl/aryl phosphate oligomers can be much thicker (100–300 nm) and polymeric. strategicreliabilitysolutions.com Research on TCP shows that pretreatment of a steel surface with the additive can significantly reduce the coefficient of friction and enhance anti-wear ability by forming a nanophosphate film. researchgate.net Studies combining friction modifiers like glycerol (B35011) monooleate (GMO) with phosphate esters have shown a significant synergistic anti-wear effect, attributed to strong chemisorption and the formation of a robust protective film. researchgate.net

Given these well-established mechanisms, this compound is expected to provide significant anti-wear and friction-reducing benefits when formulated into lubricants. Its long alkyl chains may also enhance its solubility in non-polar base oils like polyalphaolefins (PAOs).

Surfactant and Emulsifier Applications

Surfactants are amphiphilic molecules that reduce surface and interfacial tension, acting as detergents, wetting agents, and emulsifiers. While many common surfactants are based on sulfates or ethoxylates, phosphate esters also represent an important class of surfactants. echemi.comepa.gov

This compound is categorized as an industrial surfactant. echemi.com The phosphate head group provides polarity, while the three long nonyl chains provide the non-polar, hydrophobic character. This amphiphilic nature allows it to function at interfaces. Phosphate esters can be used to stabilize oil-in-water emulsions, a critical function in foods, cosmetics, and industrial formulations. adishank.com For example, various sodium and potassium salts of phosphates are used as emulsifying salts in the food industry, particularly in processed cheese, where they help to emulsify fat into the protein matrix, creating a stable and uniform structure. nih.govinflibnet.ac.in

In industrial applications, phosphate ester surfactants can be synthesized with varying chain lengths to tailor their properties. epa.govresearchgate.net Their ability to act as emulsifiers is also relevant in other fields; for instance, the unwanted formation of a "third phase" in solvent extraction is essentially the creation of a stable emulsion caused by the surfactant-like behavior of the extractant and its degradation products. wikipedia.org The structural characteristics of this compound make it a candidate for applications requiring a non-ionic or anionic (if hydrolyzed) surfactant with good solubility in organic media.